

3-Chloro-2,4-difluorobenzonitrile molecular weight and formula

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Compound of Interest

Compound Name: 3-Chloro-2,4-difluorobenzonitrile

Cat. No.: B1592238

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An In-Depth Technical Guide to **3-Chloro-2,4-difluorobenzonitrile**: Properties, Synthesis, and Applications

Introduction

3-Chloro-2,4-difluorobenzonitrile is a halogenated aromatic nitrile, a class of compounds that serves as a cornerstone for innovation in medicinal chemistry and materials science. Its strategic arrangement of chloro and fluoro substituents on the benzonitrile scaffold imparts unique electronic properties and reactivity, making it a valuable building block for complex molecular architectures. Specifically, its classification as a "Protein Degradator Building Block" highlights its relevance in cutting-edge therapeutic modalities.^[1] The presence of fluorine and chlorine atoms can significantly influence a molecule's pharmacokinetic profile, including metabolic stability, bioavailability, and protein binding affinity, making such intermediates highly sought after in drug discovery pipelines.^{[2][3][4]}

This guide provides a comprehensive technical overview of **3-Chloro-2,4-difluorobenzonitrile** for researchers, scientists, and drug development professionals. It details the compound's physicochemical properties, presents a representative synthetic methodology, explores its applications, and outlines critical safety and handling protocols.

Physicochemical Properties and Structural Analysis

3-Chloro-2,4-difluorobenzonitrile is a solid at room temperature, characterized by the molecular formula $C_7H_2ClF_2N$.^{[1][5][6]} The combination of a nitrile group (-CN) and multiple

halogen substituents creates a molecule with distinct chemical characteristics. The nitrile group is a strong electron-withdrawing group, while the fluorine and chlorine atoms also exert powerful inductive effects, influencing the reactivity of the aromatic ring.

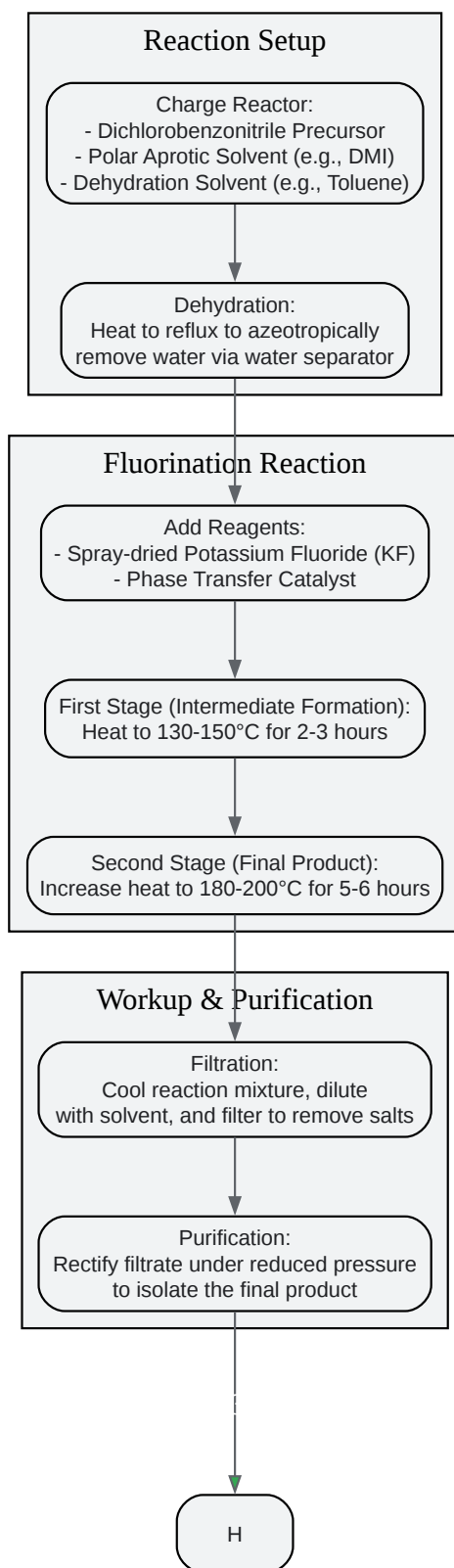
Property	Value	Source(s)
Molecular Formula	C ₇ H ₂ ClF ₂ N	[1][5][7]
Molecular Weight	173.55 g/mol	[1][5][7]
CAS Number	887267-38-1	[1][5]
Appearance	Typically a solid	[6]
Purity	≥98% (Commercially available)	[1]
Solubility	Low in water; Soluble in common organic solvents	[6]
Storage	Room temperature, dry, well-ventilated area	[1][6][8]

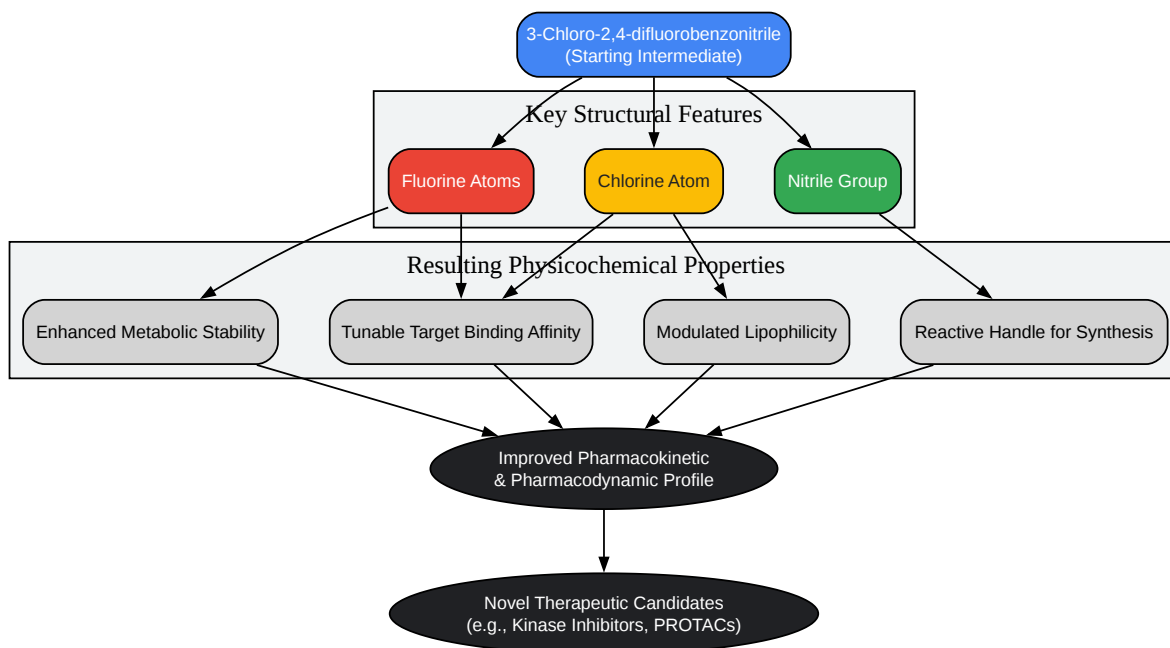
Synthesis Pathway and Mechanism

The synthesis of fluorinated aromatic compounds often involves a halogen-exchange (Halex) reaction, a type of nucleophilic aromatic substitution. While a specific, peer-reviewed synthesis for **3-Chloro-2,4-difluorobenzonitrile** is not readily available in the provided search results, a representative protocol can be constructed based on established methods for analogous compounds like 3,4-difluorobenzonitrile, which is synthesized from 3,4-dichlorobenzonitrile.[9][10][11] This process demonstrates the core principles applicable to the synthesis of the title compound.

The key to this transformation is the substitution of a chlorine atom with a fluorine atom using a fluoride salt, such as potassium fluoride (KF). The reaction is typically performed in a high-boiling polar aprotic solvent, which is crucial for solubilizing the fluoride salt and facilitating the nucleophilic attack.

Diagram: Representative Synthesis Workflow





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